N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide
Description
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide is a fluorinated aromatic acetamide derivative characterized by:
- A phenyl ring substituted with acetyl (at position 2), iodo (position 4), and methyl (position 6) groups.
- A trifluoroacetamide (-NHCOCF₃) side chain attached to the aromatic ring.
Properties
IUPAC Name |
N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3INO2/c1-5-3-7(15)4-8(6(2)17)9(5)16-10(18)11(12,13)14/h3-4H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZFPBKVWOWDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of a Pre-Substituted Aniline
- Starting Material : 2-Methyl-4-iodoaniline.
- Acetylation :
- React with acetic anhydride in the presence of a base (e.g., pyridine) to yield N-(2-methyl-4-iodophenyl)acetamide .
- Conditions : Room temperature, 12–24 hours.
- Trifluoroacetylation :
- Replace the acetyl group with trifluoroacetic anhydride under acidic conditions.
- Key Step : Use catalytic H₂SO₄ or TFAA (trifluoroacetic anhydride) in dichloromethane.
Route 2: Iodination and Acylation of a Pre-Assembled Ring
- Directed Iodination :
- Conversion to Aniline :
- Reduce the phenol to aniline via hydrogenation (H₂/Pd-C) or ammonolysis.
- Trifluoroacetamide Formation :
Optimized Reaction Conditions
Scalability and Industrial Relevance
Comparative Data for Analogous Compounds
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Deiodinated compounds or hydrogenated derivatives.
Substitution: Azides, thiols, or amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide has shown potential in medicinal chemistry as a precursor for developing novel therapeutic agents. Its unique structure allows it to interact with various biological targets:
- Hypoxia-Activated Prodrugs : The compound has been explored as part of hypoxia-activated prodrugs (HAPs), which selectively release active drugs in low oxygen environments typical of solid tumors. For instance, studies have demonstrated that compounds like NI-Pano, which include similar structural features, can be bioreduced under hypoxic conditions to release therapeutic agents that enhance histone acetylation and induce apoptosis in cancer cells .
The trifluoroacetamide group enhances binding affinity to biological targets, while the iodine atom facilitates interactions through halogen bonding. This makes the compound potentially useful in targeting enzymes or receptors involved in various diseases.
Case Study 1: Hypoxia Targeting
In preclinical studies involving human esophageal cancer cell lines, this compound derivatives exhibited selective cytotoxicity under hypoxic conditions. The release of active agents led to increased acetylation of histones and significant tumor growth inhibition .
Case Study 2: Enzyme Inhibition
Research indicates that similar compounds can inhibit key enzymes involved in cancer progression. The presence of the iodine atom may enhance the compound's ability to interact with metal ions in enzyme active sites, providing a basis for developing enzyme inhibitors .
Industrial Applications
Due to its unique chemical properties, this compound is also considered for use in industrial applications such as:
Mechanism of Action
The mechanism by which N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity, while the iodine atom can facilitate interactions with biological molecules through halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The structural analogs differ primarily in substituents on the phenyl ring and modifications to the acetamide side chain. Key comparisons include:
Table 1: Structural and Functional Comparisons
Biological Activity
N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, its synthesis, and its interactions with various molecular targets.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 371.09 g/mol. The compound contains an iodine atom, an acetyl group, and a trifluoroacetamide moiety, which enhance its reactivity and biological interactions. The trifluoroacetamide group is particularly notable for its electron-withdrawing properties, which can influence binding affinities with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉F₃INO |
| Molecular Weight | 371.09 g/mol |
| Key Functional Groups | Acetyl, Iodine, Trifluoroacetamide |
Synthesis Methods
The synthesis of this compound typically involves:
- Acetylation : The introduction of the acetyl group via Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst.
- Formation of Trifluoroacetamide : Reacting the intermediate with trifluoroacetic anhydride in a basic medium such as pyridine .
These methods can be optimized for industrial production using continuous flow reactors and automated techniques to achieve high yields and purity.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with specific molecular targets such as enzymes or receptors. The following areas highlight its potential biological activities:
1. Antitumor Activity
Research indicates that compounds with similar structural features exhibit antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. The iodine atom may facilitate halogen bonding with biomolecules, enhancing the compound's efficacy against cancer cells .
2. Enzyme Inhibition
The trifluoroacetamide moiety may enhance binding affinity to enzymes involved in metabolic pathways. For example, compounds containing trifluoromethyl groups have been shown to inhibit various targets effectively due to their unique electronic properties.
3. Antimicrobial Properties
Preliminary studies suggest that derivatives of similar compounds display antimicrobial activities against various pathogens. The presence of halogens often correlates with increased antibacterial efficacy .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Antitumor Activity : A derivative similar to this compound was tested against human cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations (IC50 values ranging from 1.20 to 20.01 μmol/L) compared to controls .
- Enzyme Binding Studies : Molecular docking studies revealed that the trifluoroacetamide group enhances binding interactions with target enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
Q & A
Q. Optimization Strategies :
- Use anhydrous conditions for trifluoroacetylation to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.
- Purify the final product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Basic Research Question
Analytical Methods :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and functional groups (e.g., acetyl methyl at δ ~2.5 ppm, trifluoromethyl at δ ~115–120 ppm in C NMR).
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion).
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.
- Elemental Analysis : Confirm stoichiometry of C, H, N, and I.
Q. Critical Considerations :
- Ensure deuterated solvents are free of moisture to avoid signal splitting in NMR.
- Cross-validate purity results with multiple techniques (e.g., HPLC and melting point analysis) .
What strategies are effective in analyzing the structure-activity relationship (SAR) of trifluoroacetamide derivatives like this compound?
Advanced Research Question
Methodological Approaches :
- Analog Synthesis : Prepare derivatives with modifications to the iodine position, methyl group, or trifluoroacetamide moiety.
- Biological Assays : Test analogs against target enzymes or cell lines (e.g., antimicrobial activity in E. coli or cytotoxicity in cancer cell lines).
- Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities and electronic effects of substituents.
Q. Data Interpretation :
- Correlate electron-withdrawing effects of the trifluoromethyl group with enhanced metabolic stability.
- Evaluate the iodine atom’s role in hydrophobic interactions using comparative IC data .
How can contradictory data regarding the biological activity of halogenated acetamide compounds be systematically addressed in meta-analyses?
Advanced Research Question
Resolution Strategies :
- Standardize Assay Conditions : Control variables such as cell line passage number, solvent (DMSO concentration), and incubation time.
- Validate Analytical Methods : Ensure LC-MS/MS quantification is consistent across studies.
- Cross-Study Comparisons : Use meta-regression to adjust for confounding factors (e.g., ligand lipophilicity, protein binding efficiency).
Q. Case Example :
- Discrepancies in IC values for trifluoroacetamide derivatives may arise from differences in cell membrane permeability. Use logP calculations and permeability assays (e.g., Caco-2 monolayer) to clarify .
What are the challenges in regioselective iodination during synthesis, and how can they be mitigated?
Advanced Research Question
Challenges :
- Competing side reactions (e.g., di-iodination or oxidation of methyl groups).
- Steric hindrance from the acetyl group at the 2-position.
Q. Solutions :
- Employ directing groups (e.g., acetyl) to enhance para-selectivity.
- Optimize reaction temperature (0–25°C) and stoichiometry (1.1 eq NIS).
- Use iodine scavengers (e.g., sodium thiosulfate) post-reaction .
How do computational descriptors (e.g., logP, polar surface area) influence the pharmacokinetic profiling of this compound?
Advanced Research Question
Key Descriptors :
- logP : High logP (predicted ~3.5) suggests moderate lipophilicity, impacting blood-brain barrier penetration.
- Topological Polar Surface Area (TPSA) : A TPSA of ~60 Ų (calculated) indicates moderate solubility and intestinal absorption.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
